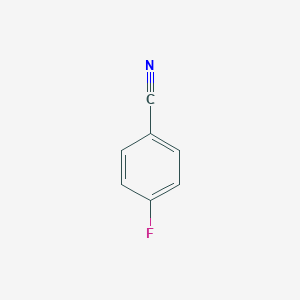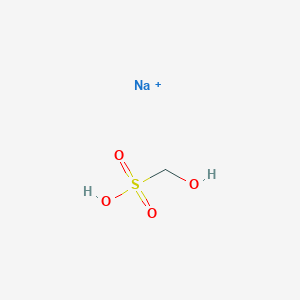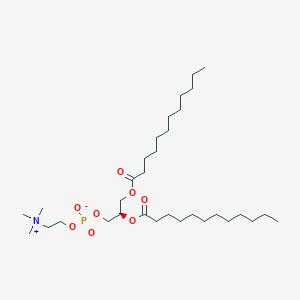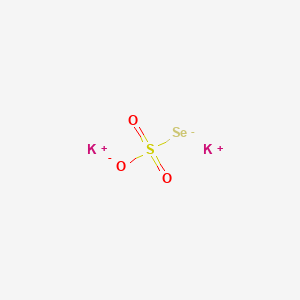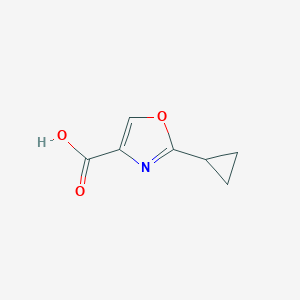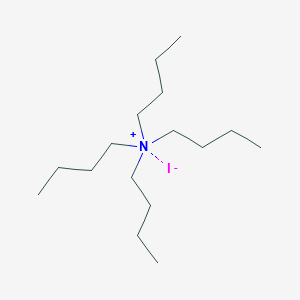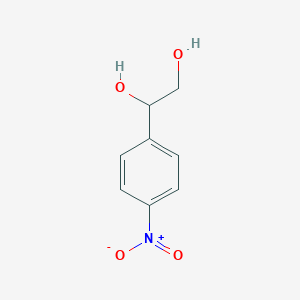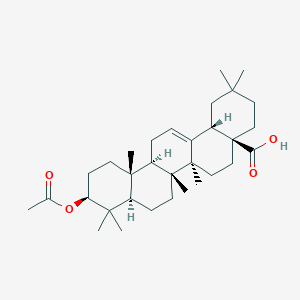
3-O-Acetyloleanolic acid
Vue d'ensemble
Description
3-O-Acetyloleanolic acid (3AOA) is an oleanolic acid derivative isolated from the seeds of Vigna sinensis K . It has been reported to induce apoptosis in cancer and also exhibits anti-angiogenesis activity .
Molecular Structure Analysis
The X-ray crystal structure of 3-O-Acetyloleanolic acid has been established . It crystallizes in the orthorhombic space group P 2 1 2 1 2 1 .Chemical Reactions Analysis
3-O-Acetyloleanolic acid has been found to inhibit proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner . It also induces apoptosis, characterized by detection of cell surface annexin V and sub-G1 populations .Physical And Chemical Properties Analysis
3-O-Acetyloleanolic acid is a solid, white to off-white powder . Its molecular weight is 498.74 and its formula is C32H50O4 .Applications De Recherche Scientifique
Inhibition of Lymphangiogenesis and Lymph Node Metastasis
3AOA has been found to inhibit VEGF-A-induced lymphangiogenesis and lymph node metastasis in an oral cancer sentinel lymph node animal model . It reduces the expression of VEGF-A, a lymphangiogenic factor, in hypoxia mimetic agent CoCl2-treated SCCVII cells . It also inhibits the proliferation, tube formation, and migration of VEGF-A-treated HLMECs .
Anti-Angiogenesis Activity
3AOA, an oleanolic acid derivative isolated from the seeds of Vigna sinensis K., exhibits anti-angiogenesis activity . It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner .
Induction of Apoptosis
3AOA induces apoptosis in HUVECs . The induced apoptosis is characterized by the detection of cell surface annexin V and sub-G1 populations .
Improvement of TRAIL-Mediated Apoptosis
A derivative of oleanolic acid, 3-O-acetyloleanolic acid, was found to effectively improve TRAIL-mediated apoptosis in human colon tumor (HCT)-116 cancer cells .
Anti-Tumor Activity
3AOA has been reported to have potent anti-tumor activities . It inhibits tumor growth, tumor-induced lymphangiogenesis, and sentinel lymph node metastasis in a VEGF-A-induced OCSLN animal model that was established using VEGF-A overexpressing SCCVII cells .
Alteration of Multiple Cell Signaling Pathways
Oleanolic Acid, from which 3AOA is derived, alters multiple cell signaling pathways, which has implications in cancer prevention and therapy .
Mécanisme D'action
Target of Action
3-O-Acetyloleanolic acid (3AOA) is a pentacyclic triterpenoid compound isolated from the seeds of Vigna sinensis K . The primary targets of 3AOA are cancer cells and human umbilical vein endothelial cells (HUVECs) . It induces apoptosis in these cells and also exhibits anti-angiogenesis activity .
Mode of Action
3AOA inhibits the proliferation, migration, and tube formation of HUVECs in a dose-dependent manner . It reduces the expression of VEGF-A, a lymphangiogenic factor, in hypoxia mimetic agent CoCl2-treated SCCVII cells . It also suppresses the phosphorylation of vascular endothelial growth factor (VEGFR)-1 and -2 receptors that are stimulated by VEGF-A .
Biochemical Pathways
3AOA affects the VEGF-A/VEGFR-1 and VEGFR-2 signaling pathways in HUVECs . It suppresses the phosphorylation of the lymphangiogenesis-related downstream signaling factors PI3K, FAK, AKT, and ERK1/2 . This suppression of signaling pathways leads to the inhibition of lymphangiogenesis and lymph node metastasis both in vitro and in vivo .
Result of Action
3AOA has been shown to inhibit tumor-induced lymphangiogenesis and sentinel lymph node metastasis in an oral cancer sentinel lymph node (OCSLN) animal model . It also inhibits tumor growth . The induced apoptosis in HUVECs is characterized by the detection of cell surface annexin V and sub-G1 populations .
Action Environment
The action of 3AOA can be influenced by environmental factors such as hypoxia. For example, it reduces the expression of VEGF-A, a lymphangiogenic factor, in hypoxia mimetic agent CoCl2-treated SCCVII cells . .
Safety and Hazards
3-O-Acetyloleanolic acid is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
Orientations Futures
3-O-Acetyloleanolic acid exhibits anti-angiogenic effects and induces apoptosis in HUVECs, suggesting that it has potential use for suppression of tumor growth stimulated by angiogenesis . It also inhibits VEGF-A-induced lymphangiogenesis and sentinel lymph node metastasis, suggesting that it can be a useful anti-tumor agent to restrict the metastatic spread of oral cancer .
Propriétés
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXNFYQZWDGQAE-DFHVBEEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963002 | |
| Record name | 3-(Acetyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4339-72-4 | |
| Record name | Oleanolic acid acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4339-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleanolic acid 3-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Acetyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






